

Synthesis and characterization of novel 4-Nitro-N-phenylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Nitro-N-phenylbenzenesulfonamide
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An In-depth Technical Guide to the Synthesis and Characterization of Novel **4-Nitro-N-phenylbenzenesulfonamide** Analogs

For Researchers, Scientists, and Drug Development Professionals

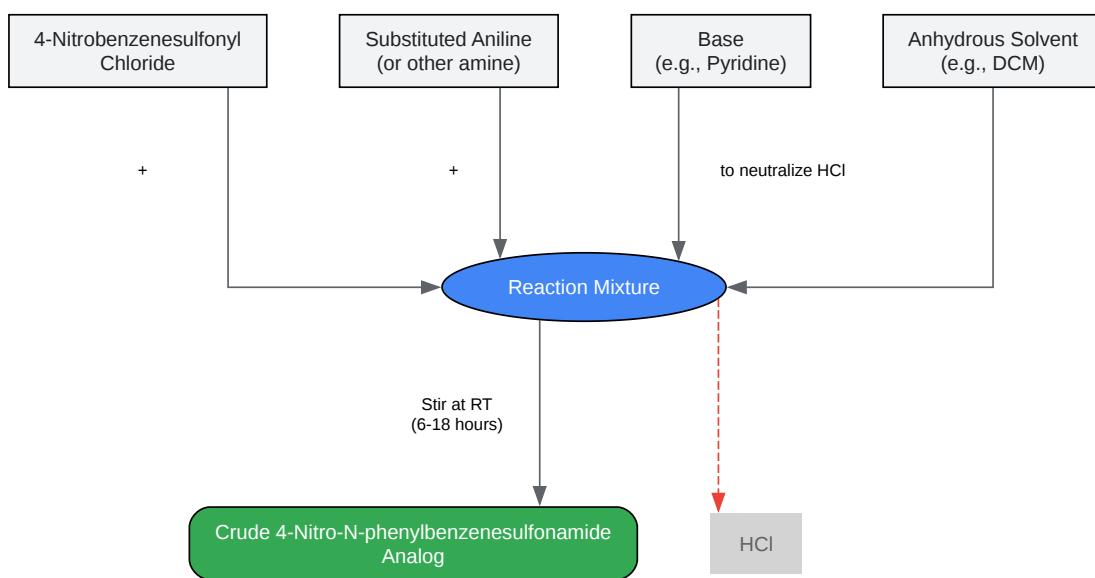
Abstract

Sulfonamides represent a critical class of compounds in medicinal chemistry, with a wide range of biological activities.^[1] The **4-nitro-N-phenylbenzenesulfonamide** scaffold is of particular interest due to the electron-withdrawing nature of the nitro group, which can influence the compound's physicochemical properties and biological interactions.^{[2][3]} This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Nitro-N-phenylbenzenesulfonamide** and its analogs. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic and analytical workflows.

General Synthesis of 4-Nitro-N-phenylbenzenesulfonamide Analogs

The primary synthetic route to N-substituted 4-nitrobenzenesulfonamides involves the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and a primary or secondary amine (or aniline derivative).^{[1][4]} The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the

displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

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Caption: General reaction scheme for the synthesis of **4-Nitro-N-phenylbenzenesulfonamide** analogs.

Experimental Protocols

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

This protocol is adapted from the procedure described by Chaithanya et al. (2012).[\[4\]](#)

Materials:

- 4-Nitrobenzenesulfonyl chloride (1.0 eq)
- Aniline (1.0 eq)
- Dilute Ethanol
- Dilute HCl
- Ice-cold water

Procedure:

- In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and aniline in a stoichiometric ratio.
- Heat the reaction mixture to boiling and maintain for 15 minutes.[\[4\]](#)
- Cool the mixture to room temperature.
- Pour the cooled reaction mixture into 100 mL of ice-cold water, which should result in the precipitation of a solid.[\[4\]](#)
- Filter the solid product under suction.
- Wash the solid thoroughly with cold water to remove any water-soluble impurities.
- Wash the solid with dilute HCl to remove any unreacted aniline.[\[4\]](#)

- Finally, wash again with cold water.
- Recrystallize the crude product from dilute ethanol to obtain pure N-(phenyl)-4-nitrobenzenesulfonamide.[\[4\]](#)

General Protocol for Substituted Analogs (Conventional Heating)

This is a general protocol that can be adapted for various substituted anilines.[\[1\]](#)

Materials:

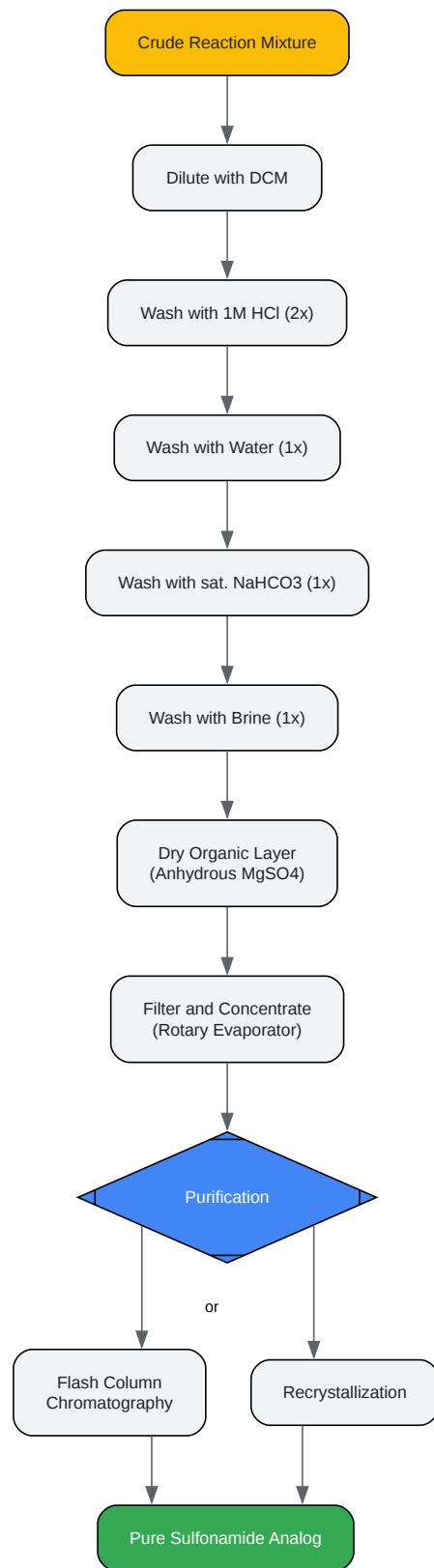
- Substituted aniline (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Pyridine (1.5 eq)
- 4-Nitrobenzenesulfonyl chloride (1.0 eq)
- 1M HCl, Saturated NaHCO₃, Brine
- Anhydrous MgSO₄
- Silica gel for chromatography
- Appropriate solvent system for purification (e.g., Ethyl Acetate/Hexanes)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
- Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[\[1\]](#)
- Sulfonyl Chloride Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over

15-20 minutes.[[1](#)]

- Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[[1](#)]
- Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[[1](#)]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[[1](#)]
- Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide analog.[[1](#)]



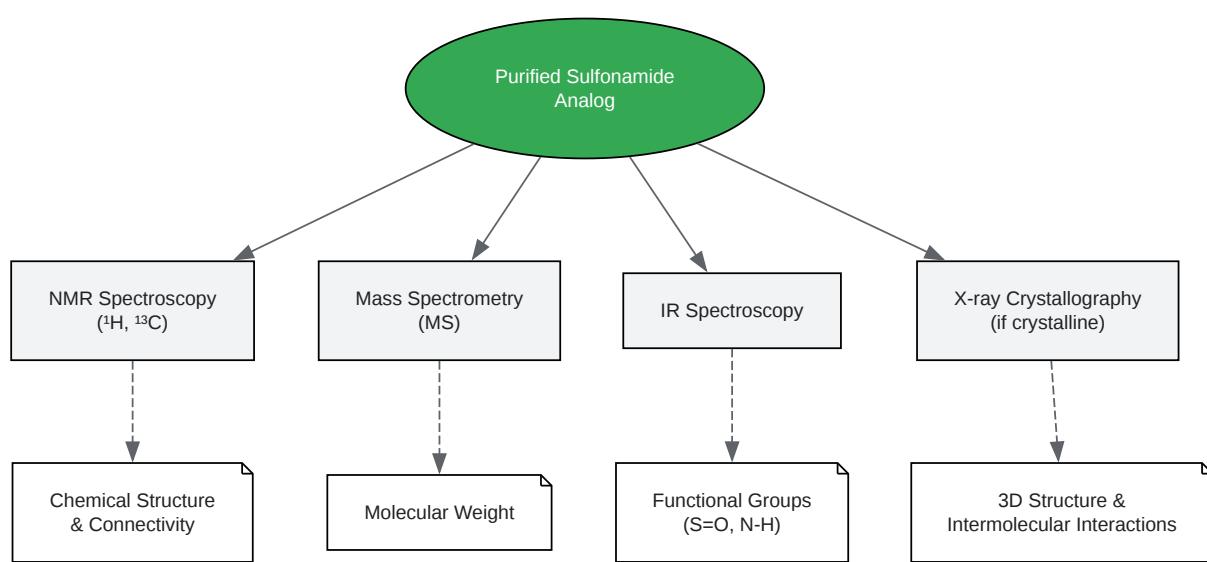
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Caption: Post-synthesis workup and purification workflow.

Characterization of Analogs

The synthesized sulfonamides can be characterized using a suite of standard analytical techniques to confirm their structure, purity, and molecular weight.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR provides information on the chemical environment of protons, showing characteristic signals for aromatic and any aliphatic protons. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ^{13}C NMR is used to identify all unique carbon atoms in the molecule.[\[1\]](#)
- Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized compound.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Sulfonamides exhibit characteristic S=O stretching bands around 1350 cm^{-1} (asymmetric) and 1160 cm^{-1} (symmetric).[\[1\]](#)
- X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[\[4\]](#)



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Caption: Standard analytical workflow for the characterization of synthesized analogs.

Quantitative Data Summary

This section summarizes the available quantitative data for the parent compound, **4-Nitro-N-phenylbenzenesulfonamide**, and a representative analog.

Table 1: Physicochemical and Crystallographic Data

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)	Crystal System	Ref.
4-Nitro-N-phenylbenzenesulfonamide	C ₁₂ H ₁₀ N ₂ O ₄ S	278.28	-	-	Monoclinic	[4][5]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide	C ₁₃ H ₁₂ N ₂ O ₅ S	308.31	182–183	85.8	-	[6]
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide	C ₁₃ H ₁₂ N ₂ O ₅ S	308.31	133–134	79.7	-	[6]
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide	C ₁₃ H ₁₂ N ₂ O ₅ S	308.31	85–86	17.8	-	[6]

Table 2: X-ray Crystallography Data for 4-Nitro-N-phenylbenzenesulfonamide

Parameter	Value	Ref.
Crystal System	Monoclinic	[4]
a	5.1948 (4) Å	[4]
b	12.8089 (9) Å	[4]
c	18.682 (1) Å	[4]
β	93.419 (7)°	[4]
Volume (V)	1240.88 (15) Å ³	[4]
Z	4	[4]
Dihedral Angle (Sulfonyl-Anilino Rings)	36.19 (18)°	[4][7]

Biological Activity

Benzenesulfonamide analogs are known to possess a wide range of biological activities. While extensive data on **4-nitro-N-phenylbenzenesulfonamide** analogs is context-dependent, the broader class of compounds has shown promise.

- **Anticancer Properties:** Certain benzenesulfonamide derivatives have been identified as kinase inhibitors, showing potential for glioblastoma (GBM) treatment.[8] For example, the analog AL106 was identified as a potential anti-GBM compound with an IC₅₀ value of 58.6 μM in U87 cells.[8]
- **Antimicrobial Activity:** The nitro group is a well-known pharmacophore that can impart antimicrobial properties.[2][3] Nitro-containing compounds are investigated for their activity against various bacteria, with the NO₂ moiety often triggering redox reactions within microbial cells, leading to toxicity and cell death.[2]

This guide serves as a foundational resource for the synthesis and characterization of novel **4-Nitro-N-phenylbenzenesulfonamide** analogs. The provided protocols and data offer a starting point for further research and development in this promising area of medicinal chemistry.

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References

- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and characterization of novel 4-Nitro-N-phenylbenzenesulfonamide analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182241#synthesis-and-characterization-of-novel-4-nitro-n-phenylbenzenesulfonamide-analogs>]

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